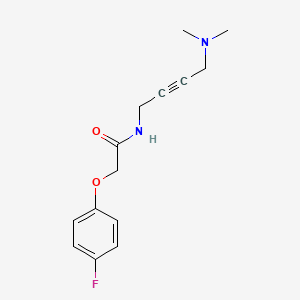
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in neuroscience research to manipulate specific neural circuits in the brain. This molecule is designed to activate or inhibit specific neurons in response to a specific drug, allowing researchers to study the function of specific neural circuits in vivo.
Wissenschaftliche Forschungsanwendungen
Fluoroionophore Development Research has shown the development of fluoroionophores from derivatives, including compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide. These compounds can chelate metal cations like Zn+2 and Cd+2, making them useful in metal recognition and cellular metal staining in fluorescence methods (Hong et al., 2012).
Neuroprotective Agents A study explored the development of N-acylaminophenothiazines, which have structures related to the compound . These derivatives showed potential as neuroprotective agents, selectively inhibiting butyrylcholinesterase and protecting neurons from free radical damage (González-Muñoz et al., 2011).
Antipsychotic Agent Development Similar compounds have been investigated for their potential as antipsychotic agents. For example, derivatives that do not interact with dopamine receptors but have antipsychotic-like profiles in behavioral animal tests were explored (Wise et al., 1987).
Detrusor Inhibition Activity Compounds with a similar structure have been synthesized and examined for their inhibitory activity on detrusor contraction, showing potential for the treatment of overactive detrusor (Take et al., 1992).
Cancer Research Derivatives of the compound have been studied for their effects on malignant glioma cells. These studies include examining the impact of such compounds on cell growth and apoptosis (Chang et al., 2011).
Anti-Inflammatory Activity Research has also been conducted on the synthesis of similar compounds and their potential anti-inflammatory activity. This includes the study of compounds that showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYZQPMFHDALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
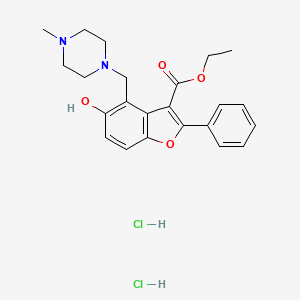
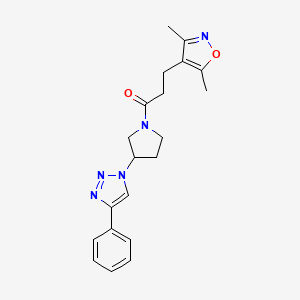
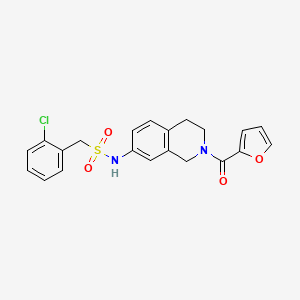
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
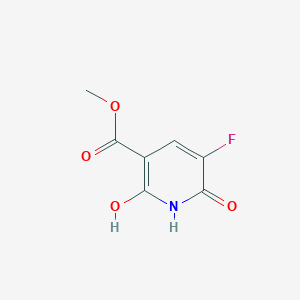
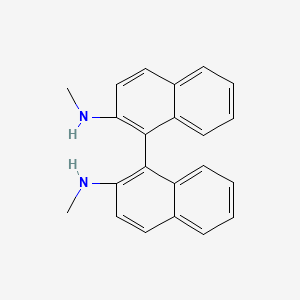
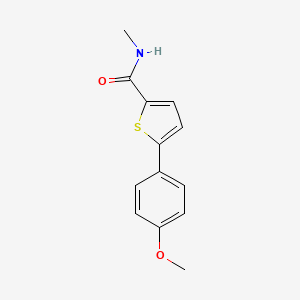
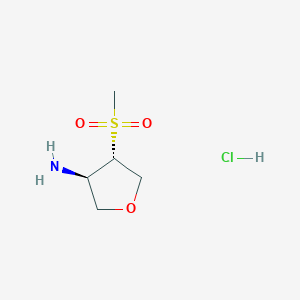
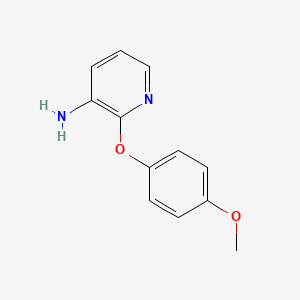
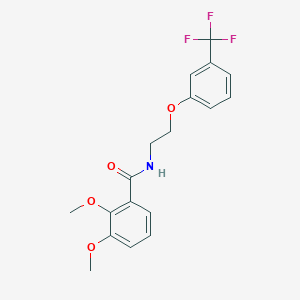
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)